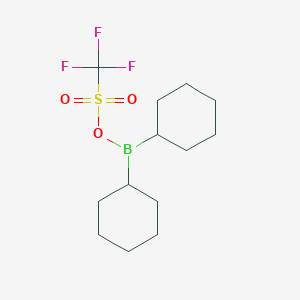

Dicyclohexyl(trifluoromethanesulfonyloxy)borane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dicyclohexylboranyl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22BF3O3S/c15-13(16,17)21(18,19)20-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBVDLYBQGQLANQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CCCCC1)(C2CCCCC2)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22BF3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00449839 | |

| Record name | Dicyclohexyl(trifluoromethanesulfonyloxy)borane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145412-54-0 | |

| Record name | Dicyclohexyl(trifluoromethanesulfonyloxy)borane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicyclohexyl(trifluoromethanesulfonyloxy)borane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Dicyclohexyl(trifluoromethanesulfonyloxy)borane: A Comprehensive Technical Guide for Advanced Organic Synthesis

Introduction: The Strategic Advantage of Dicyclohexylboron Triflate in Stereocontrolled Carbon-Carbon Bond Formation

Dicyclohexyl(trifluoromethanesulfonyloxy)borane, commonly referred to as dicyclohexylboron triflate (Cy₂BOTf), is a powerful and highly selective reagent in the arsenal of the modern synthetic organic chemist. Its prominence stems from its exceptional ability to generate boron enolates from carbonyl compounds, which are pivotal intermediates for stereoselective aldol reactions.[1] The bulky dicyclohexyl groups attached to the boron atom play a crucial role in dictating the stereochemical outcome of these reactions, making Cy₂BOTf an indispensable tool for the precise construction of complex molecular architectures, particularly in the synthesis of pharmaceuticals and natural products.[2] This guide provides an in-depth examination of the chemical properties, synthesis, and applications of dicyclohexylboron triflate, offering researchers and drug development professionals a comprehensive resource to effectively leverage this reagent in their synthetic endeavors.

Core Chemical and Physical Properties

Dicyclohexylboron triflate is a white to light yellow crystalline solid that is sensitive to air and moisture.[3][4] Its high reactivity is a direct consequence of the powerful electron-withdrawing trifluoromethanesulfonate (triflate) group, which renders the boron atom highly Lewis acidic. This strong Lewis acidity is the cornerstone of its utility in organic synthesis.[5]

| Property | Value | Source(s) |

| CAS Number | 145412-54-0 | [6][7] |

| Molecular Formula | C₁₃H₂₂BF₃O₃S | [3][6] |

| Molecular Weight | 326.18 g/mol | [6][8] |

| Appearance | White to light yellow/orange powder or crystal | [3][9] |

| Melting Point | 59-65 °C | [4][10] |

| Purity | >95.0% (by NMR) | [3][9] |

| Synonyms | Dicyclohexylboron Triflate, Cy₂BOTf, Trifluoromethanesulfonic Acid Dicyclohexylboryl Ester | [3][7] |

Mechanism of Action: The Art of Stereoselective Enolate Formation

The primary application of dicyclohexylboron triflate lies in its ability to facilitate the formation of boron enolates from ketones, esters, and other carbonyl compounds in a highly stereoselective manner.[1] The reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA).

The causality behind this selectivity is rooted in the steric bulk of the dicyclohexyl groups. When a carbonyl compound is deprotonated by the amine, the resulting enolate can exist as either the (E)- or (Z)-isomer. The boron triflate then traps this enolate. Due to non-bonded steric interactions between the bulky dicyclohexyl groups and the substituents on the enolate, the formation of one geometric isomer is overwhelmingly favored. Specifically, for many common substrates, dicyclohexylboron triflate preferentially generates the (E)-enolate, which subsequently leads to the formation of anti-aldol products via a chair-like Zimmerman-Traxler transition state.[2][11]

Caption: Stereoselective aldol reaction pathway mediated by Cy₂BOTf.

This controlled formation of a specific enolate isomer is the key to the high diastereoselectivity observed in subsequent aldol reactions. The bulky cyclohexyl groups effectively act as stereochemical gatekeepers, directing the incoming aldehyde to one face of the enolate within the constrained transition state.

Applications in Asymmetric Synthesis

The ability to reliably generate anti-aldol products makes dicyclohexylboron triflate a valuable reagent in asymmetric synthesis.[2] This methodology is particularly powerful when using chiral auxiliaries or chiral carbonyl compounds, allowing for the synthesis of enantiomerically enriched products.

Key Applications:

-

Asymmetric Aldol Reactions: The boron-mediated asymmetric aldol reaction is a cornerstone for constructing anti β-hydroxy-α-methyl carbonyl units, which are common motifs in polyketide natural products.[1]

-

Synthesis of Complex Molecules: Cy₂BOTf has been employed in the total synthesis of numerous complex molecules, including pharmaceuticals and agrochemicals, where precise control of stereochemistry is paramount.[4]

-

Lewis Acid Catalysis: Beyond enolate formation, its strong Lewis acidity allows it to be used as a catalyst for various other organic transformations, such as Friedel-Crafts reactions and Diels-Alder cycloadditions.[5]

Experimental Protocol: Synthesis of Dicyclohexylboron Triflate

The following is a well-established procedure for the synthesis of dicyclohexylboron triflate, adapted from Organic Syntheses.[1] This two-step process involves the initial formation of dicyclohexylborane followed by its reaction with trifluoromethanesulfonic acid.

Caution: This procedure involves pyrophoric and corrosive reagents and should only be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).

Step 1: Preparation of Dicyclohexylborane

-

To an oven-dried, 250-mL round-bottomed flask equipped with a magnetic stir bar and a rubber septum, add cyclohexene (33.4 mL, 0.33 mol) and dry diethyl ether (100 mL) under a nitrogen atmosphere.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add borane-dimethyl sulfide complex (16.6 mL, 0.16 mol) dropwise over 30 minutes with vigorous stirring.

-

Continue stirring the reaction mixture at 0 °C for 3 hours. A white solid (dicyclohexylborane) will precipitate.

-

Allow the solid to settle, and then carefully remove the supernatant via a syringe or cannula.

-

Dry the residual solid under reduced pressure to yield dicyclohexylborane (typically 92-99% yield), which is used directly in the next step without further purification.

Step 2: Formation of Dicyclohexylboron Triflate

-

Suspend the freshly prepared dicyclohexylborane in 100 mL of dry hexane in an oven-dried flask under a nitrogen atmosphere.

-

CAUTION: Highly exothermic reaction. Slowly add trifluoromethanesulfonic acid (24.0 g, 0.16 mol) dropwise via a glass syringe over 30 minutes at room temperature with constant, vigorous stirring. Vigorous gas (hydrogen) evolution will occur. The solid will gradually dissolve, and the solution will typically develop a yellow-orange color.

-

Continue stirring at room temperature for 1 hour after the addition is complete.

-

Allow the mixture to stand for 1-2 hours without stirring. A semi-solid phase may separate.

-

Transfer the upper hexane layer via cannula to a dry, 250-mL round-bottomed flask.

-

Store the flask in a -20 °C freezer for 36 hours to induce crystallization.

-

Collect the large crystals that form by transferring the mother liquor to another flask via cannula.

-

Dry the crystals under reduced pressure at 0 °C for 5 hours to obtain dicyclohexylboron triflate (typical yield: 78-92%).

Spectroscopic Data for Characterization: [1]

-

¹H NMR (400 MHz, CDCl₃) δ: 1.67 (m, 10 H), 1.19 (m, 12 H)

-

¹³C NMR (100 MHz, CDCl₃) δ: 118.3 (q, J = 316 Hz), 30.5, 26.9, 26.6, 26.5

-

¹¹B NMR (115 MHz, hexane/C₆D₆) δ: 59.2 (br s)

Handling and Safety

Dicyclohexylboron triflate is a hazardous chemical that requires careful handling.

-

Hazards: It is harmful if swallowed and causes severe skin burns and eye damage.[7][8] It is also corrosive.

-

Precautions: Always handle this reagent in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[8]

-

Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerator (2-8 °C).[12] A solution in hexane is reasonably stable under these conditions.[1]

-

Spills: In case of a spill, avoid generating dust. Carefully take up the material and dispose of it as hazardous waste.[13]

Conclusion

This compound is a premier reagent for stereocontrolled synthesis, offering a reliable and highly selective method for the formation of boron enolates and the subsequent construction of anti-aldol adducts. Its efficacy is derived from the sterically demanding dicyclohexyl groups, which provide a predictable and robust platform for controlling stereochemistry. By understanding the underlying mechanistic principles and adhering to proper handling procedures, researchers can effectively utilize this powerful tool to advance the synthesis of complex, stereochemically rich molecules in pharmaceutical and chemical research.

References

-

Soderquist, J. A., & Negron, A. (1998). Dicyclohexylboron trifluoromethanesulfonate. Organic Syntheses, Coll. Vol. 9, 95. Retrieved from [Link][1]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10958346, this compound. Retrieved from [Link][7]

-

Thomas, A. Y., Walls III, T. L., Nelson, B. N., Primeaux, S. W., & Chanda, P. B. (2021). Temperature- and Reagent-Controlled Complementary Syn- and Anti-Selective Enolboration-Aldolization of Substituted Phenylacetates. The Journal of Organic Chemistry, 86(9), 6184–6194. Retrieved from [Link][2]

-

DigitalCommons@USU. (n.d.). Aldol Reactions: E-Enolates and Anti-Selectivity. Retrieved from [Link][11]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Temperature- and Reagent-Controlled Complementary Syn- and Anti-Selective Enolboration-Aldolization of Substituted Phenylacetates [organic-chemistry.org]

- 3. This compound [cymitquimica.com]

- 4. Cas 145412-54-0,this compound | lookchem [lookchem.com]

- 5. Buy this compound | 145412-54-0 [smolecule.com]

- 6. scbt.com [scbt.com]

- 7. This compound | C13H22BF3O3S | CID 10958346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 双环己基(三氟甲烷磺酰氧基)硼烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. ジシクロヘキシル(トリフルオロメタンスルホニルオキシ)ボラン | this compound | 145412-54-0 | 東京化成工業株式会社 [tcichemicals.com]

- 10. This compound CAS#: 145412-54-0 [m.chemicalbook.com]

- 11. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 12. Dicyclohexylboron trifluoromethanesulfonate 97 145412-54-0 [sigmaaldrich.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

A Senior Application Scientist's Guide to the Synthesis and Characterization of Dicyclohexylboron Triflate

Abstract

Dicyclohexylboron triflate (Cy₂BOTf) is a powerful and sterically hindered reagent, indispensable in modern organic synthesis for its ability to facilitate highly stereoselective carbon-carbon bond formations.[1][2][3] Its primary application lies in the generation of boron enolates from carbonyl compounds, which are key intermediates in asymmetric aldol reactions.[1][4][5] This technical guide provides a comprehensive overview of the reliable synthesis of dicyclohexylboron triflate, detailed characterization protocols, and critical insights into its handling and application. The methodologies described herein are grounded in well-established, peer-reviewed procedures to ensure reproducibility and safety.

Introduction: The Strategic Importance of Dicyclohexylboron Triflate

In the landscape of stereocontrolled synthesis, the aldol reaction remains a cornerstone for constructing complex molecular architectures, particularly those containing β-hydroxy carbonyl motifs prevalent in natural products and pharmaceuticals.[2] The stereochemical outcome of this reaction is profoundly influenced by the geometry of the enolate intermediate. Boron enolates, generated through the reaction of a carbonyl compound with a dialkylboron triflate, offer a superior level of geometric control compared to their alkali metal counterparts (e.g., lithium enolates).

Dicyclohexylboron triflate is particularly valued for its bulky cyclohexyl groups. This steric hindrance plays a crucial role in directing the enolization process, leading to high levels of diastereoselectivity in subsequent aldol additions.[2][3] Understanding the synthesis and properties of this reagent is therefore fundamental for any researcher aiming to leverage its synthetic potential. This guide is designed to provide both the practical "how" and the mechanistic "why" behind the preparation and use of this critical reagent.

Synthesis Pathway: A Two-Stage Approach

The most robust and widely adopted synthesis of dicyclohexylboron triflate is a two-step process starting from readily available commercial materials.[1] The overall workflow involves the hydroboration of cyclohexene to form the dicyclohexylborane intermediate, which is then converted to the final product by reaction with trifluoromethanesulfonic acid.

Figure 1: Overall workflow for the synthesis of Dicyclohexylboron Triflate.

Step 1: Preparation of Dicyclohexylborane (Cy₂BH)

The synthesis begins with the hydroboration of cyclohexene using borane-dimethyl sulfide complex (BMS).[1]

-

Reaction: 2 (C₆H₁₀) + BH₃·S(CH₃)₂ → (C₆H₁₁)₂BH + S(CH₃)₂

-

Causality: BMS is chosen as the borane source due to its stability and ease of handling compared to gaseous diborane. The reaction stoichiometry is critical; two equivalents of cyclohexene are used per equivalent of borane to ensure the formation of the dialkylborane. The reaction is conducted at 0 °C to control the exothermicity of the hydroboration and to favor the formation of the desired dicyclohexylborane over the trialkylborane.[1] The product, dicyclohexylborane, conveniently precipitates from the diethyl ether solvent as a white solid, which simplifies its isolation.[1]

Step 2: Conversion to Dicyclohexylboron Triflate (Cy₂BOTf)

The isolated dicyclohexylborane is subsequently reacted with trifluoromethanesulfonic acid (triflic acid, TfOH).[1]

-

Reaction: (C₆H₁₁)₂BH + CF₃SO₃H → (C₆H₁₁)₂B-OSO₂CF₃ + H₂

-

Causality: This step involves the protonolysis of the boron-hydride bond by the highly acidic triflic acid, which results in the evolution of hydrogen gas and the formation of the boron triflate.[1] This reaction is highly exothermic. A critical, field-proven insight is that the addition of triflic acid should be performed slowly at room temperature rather than in an ice bath.[1] Cooling can lead to an accumulation of unreacted triflic acid, creating a risk of a sudden, uncontrolled reaction. Performing the addition at room temperature ensures that the acid reacts immediately upon addition, allowing for better control over the vigorous gas evolution and heat generation.[1] The final product is then purified by crystallization from hexane.[1]

Detailed Experimental Protocol

This protocol is adapted from a verified procedure in Organic Syntheses and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.[1]

A. Preparation of Dicyclohexylborane

-

To an oven-dried 250-mL round-bottomed flask equipped with a magnetic stir bar and septum under a nitrogen atmosphere, add cyclohexene (33.4 mL, 0.33 mol) and dry diethyl ether (100 mL).[1]

-

Cool the flask to 0 °C using an ice-water bath.

-

Add borane-dimethyl sulfide complex (16.6 mL, 0.16 mol) dropwise over 30 minutes with stirring.[1]

-

Stir the resulting white slurry at 0 °C for 3 hours.

-

Cease stirring and allow the solid dicyclohexylborane to settle.

-

Carefully remove the supernatant solvent via syringe or cannula.

-

Dry the residual white solid under reduced pressure to yield dicyclohexylborane (typically 92-99% yield), which is used immediately in the next step without further purification.[1]

B. Preparation of Dicyclohexylboron Triflate

-

Suspend the freshly prepared dicyclohexylborane in dry hexane (100 mL) in a flask under a nitrogen atmosphere.[1]

-

Add trifluoromethanesulfonic acid (24.0 g, 0.16 mol) dropwise via syringe over 30 minutes at room temperature with vigorous stirring. Caution: Vigorous hydrogen gas evolution and significant heat generation will occur.[1] The solid will gradually dissolve.

-

Continue stirring at room temperature for 1 hour after the addition is complete.

-

Allow the mixture to stand for 1-2 hours, during which a small semi-solid phase may separate.

-

Transfer the upper hexane layer via cannula to a dry flask and store it in a freezer at -20 °C for 36 hours to induce crystallization.[1]

-

Collect the large crystals by transferring the mother liquor to another flask via cannula.

-

Dry the crystals under reduced pressure at 0 °C for 5 hours. This first crop typically yields about 78% of the product.[1]

-

The mother liquor can be concentrated and recrystallized to provide a second crop, increasing the total yield to over 90%.[1]

-

The final product can be dissolved in a calculated amount of dry hexane to create a stable 1.0 M stock solution for storage at ~4 °C under nitrogen.[1]

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized dicyclohexylboron triflate. The primary methods are Nuclear Magnetic Resonance (NMR) spectroscopy.

Figure 2: Chemical Structure of Dicyclohexylboron Triflate (Cy₂BOTf).

Physical and Spectroscopic Properties

The following table summarizes key identification parameters for dicyclohexylboron triflate.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₂BF₃O₃S | [6][7] |

| Molecular Weight | 326.18 g/mol | [7] |

| Appearance | White crystalline solid | [1] |

| ¹H NMR (400 MHz, CDCl₃) | δ: 1.67 (m, 10H), 1.19 (m, 12H) | [1] |

| ¹³C NMR (100 MHz, CDCl₃) | δ: 118.3 (q, J=316 Hz), 30.5, 26.9, 26.6, 26.5 | [1] |

| ¹¹B NMR (115 MHz, Hexane/C₆D₆) | δ: 59.2 (broad singlet) | [1] |

Interpretation of Characterization Data

-

¹H NMR: The proton NMR spectrum is relatively simple, showing broad multiplets corresponding to the protons of the two cyclohexyl rings. The complexity arises from the overlapping signals of the axial and equatorial protons.

-

¹³C NMR: The carbon spectrum displays distinct signals for the cyclohexyl carbons. The most notable feature is the quartet at 118.3 ppm with a large coupling constant (J = 316 Hz), which is characteristic of the trifluoromethyl (CF₃) carbon coupled to three fluorine atoms.

-

¹¹B NMR: Boron-11 NMR is a crucial technique for characterizing organoboron compounds.[8][9][10] A single, broad resonance around 59 ppm is indicative of a tricoordinate boron atom bonded to two carbons and one oxygen, confirming the formation of the desired borinate ester structure.[1] The broadness of the signal is due to the quadrupolar nature of the boron nucleus.

-

¹⁹F NMR: While not always reported in standard procedures, ¹⁹F NMR can be used as a complementary technique.[11][12] It would show a single resonance for the three equivalent fluorine atoms of the triflate group, confirming its incorporation.

Safety, Handling, and Storage

Hazard Profile:

-

Dicyclohexylboron triflate is classified as corrosive and causes severe skin burns and eye damage.[6]

-

It is also harmful if swallowed .[6]

-

The precursors are also hazardous: Borane-dimethyl sulfide complex is volatile and has a foul smell, while trifluoromethanesulfonic acid is highly corrosive.[1]

Handling:

-

All manipulations must be conducted in a well-ventilated chemical fume hood.

-

Use of personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves, is mandatory.

-

The synthesis involves air- and moisture-sensitive compounds. All glassware must be oven-dried, and all operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.[1]

Storage:

-

Solid dicyclohexylboron triflate should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place.

-

For practical use, a 1.0 M solution in dry hexane is reasonably stable when stored at approximately 4 °C under nitrogen.[1] Upon prolonged cold storage, the product may crystallize out of solution but can be redissolved by warming to room temperature with stirring before use.[1]

References

-

Abiko, A. (2002). Dicyclohexylboron trifluoromethanesulfonate. Organic Syntheses, 79, 103. [Link]

-

Abiko, A. (2002). ANTI-SELECTIVE BORON-MEDIATED ASYMMETRIC ALDOL REACTION OF CARBOXYLIC ESTERS: SYNTHESIS OF (2S, 3R)-2,4-DIMETHYL-1,3-PENTANEDIOL. Organic Syntheses, 79, 116. [Link]

-

Waldecker, B., Kafuta, K., & Alcarazo, M. (2018). Preparation of 5-(Triisopropylalkynyl) dibenzo[b,d]thiophenium triflate. Organic Syntheses, 95, 351-367. [Link]

-

National Center for Biotechnology Information (n.d.). Dicyclohexyl(trifluoromethanesulfonyloxy)borane. PubChem Compound Database. Retrieved from [Link]

-

Thomas, A. Y., Walls III, T. L., Nelson, B. N., Primeaux, S. W., & Chanda, P. B. (2021). Temperature- and Reagent-Controlled Complementary Syn- and Anti-Selective Enolboration-Aldolization of Substituted Phenylacetates. The Journal of Organic Chemistry, 86(9), 6184–6194. [Link]

-

Ho, T.-L., Fieser, M., et al. (2006). Dicyclohexylboron triflate. Fieser and Fieser's Reagents for Organic Synthesis. [Link]

-

Ladds, M. J., Arnold, A. E., & Black, I. M. (2020). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Applied Microbiology and Biotechnology, 104(12), 5345–5355. [Link]

-

San Diego State University. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]

-

Thomas, A. Y., Walls, T. L., Nelson, B. N., Primeaux, S. W., & Chanda, P. B. (2021). Temperature- and Reagent-Controlled Complementary Syn- and Anti-Selective Enolboration-Aldolization of Substituted Phenylacetates. The Journal of Organic Chemistry, 86(9), 6184-6194. [Link]

-

Wang, J., et al. (2022). 4′‐SCF3‐Labeling Constitutes a Sensitive 19F NMR Probe for Characterization of Interactions in the Minor Groove of DNA. Angewandte Chemie International Edition, 61(51), e202212345. [Link]

-

Westcott, S. A., et al. (2018). The solid state ¹¹B NMR spectra of a range of different materials... ResearchGate. [Link]

-

Pell, A. J., & Stebbins, J. F. (2006). Three-Coordinated Boron-11 Chemical Shifts in Borates. Chemistry of Materials, 18(16), 3745-3752. [Link]

-

California State University, Bakersfield. (n.d.). Lab 13: Predicting the Products of an Aldol Reaction. Retrieved from [Link]

-

Smith, A. B., et al. (2003). Application of Complex Aldol Reactions to the Total Synthesis of Phorboxazole B. The Journal of Organic Chemistry, 68(23), 8883–8899. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Temperature- and Reagent-Controlled Complementary Syn- and Anti-Selective Enolboration-Aldolization of Substituted Phenylacetates [organic-chemistry.org]

- 3. Temperature- and Reagent-Controlled Complementary Syn- and Anti-Selective Enolboration-Aldolization of Substituted Phenylacetates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chemistry.williams.edu [chemistry.williams.edu]

- 6. This compound | C13H22BF3O3S | CID 10958346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 9. researchgate.net [researchgate.net]

- 10. smrl.stanford.edu [smrl.stanford.edu]

- 11. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4′‐SCF3‐Labeling Constitutes a Sensitive 19F NMR Probe for Characterization of Interactions in the Minor Groove of DNA - PMC [pmc.ncbi.nlm.nih.gov]

The Mechanism of Action of Dicyclohexylboron Triflate as a Lewis Acid: A Guide for Researchers

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Introduction: The Enduring Power of Lewis Acidity in Synthesis

In the landscape of modern organic synthesis, the quest for precise control over chemical reactivity and stereochemistry is paramount. Lewis acid catalysis stands as a cornerstone of this endeavor, providing a powerful means to activate substrates and guide reaction pathways.[1] Among the arsenal of Lewis acids available to the synthetic chemist, organoboron compounds hold a special place due to the inherent electron deficiency of the boron atom. Boron's vacant p-orbital makes it a potent electron pair acceptor, enabling it to modulate the reactivity of a vast array of functional groups.[2][3][4] While simple boron trihalides are effective, their utility can be hampered by their high reactivity and moisture sensitivity.[4] This has driven the development of more sophisticated organoboron reagents, where the steric and electronic properties are finely tuned for specific applications.

This guide delves into the mechanism and application of one such reagent: dicyclohexylboron triflate (Cy₂BOTf). We will explore how its unique structural attributes—a highly electrophilic boron center, bulky cyclohexyl groups, and a superlative triflate leaving group—converge to make it an indispensable tool for the stereocontrolled formation of carbon-carbon bonds, particularly in the context of the aldol reaction.

Section 1: Dissecting the Reagent: The Structural Anatomy of Dicyclohexylboron Triflate

To understand the function of dicyclohexylboron triflate, we must first appreciate its structure. The molecule's reactivity is not the result of a single feature, but rather the synergistic interplay of its three key components.

-

The Boron Center : As a Group 13 element, the boron atom in Cy₂BOTf is trigonal planar in its ground state and possesses a vacant p-orbital perpendicular to the plane of its substituents. This orbital is the locus of its Lewis acidity, eagerly seeking to accept a pair of electrons from a Lewis base, such as the oxygen atom of a carbonyl group.[4]

-

The Dicyclohexyl Groups : These two bulky alkyl groups are not mere spectators. Their significant steric demand is a critical design element that profoundly influences the transition states of the reactions it mediates. As we will see, this steric hindrance is the primary tool for dictating the geometry of the boron enolates it generates, thereby controlling the stereochemical outcome of subsequent reactions.[5][6]

-

The Triflate Group (OTf) : The trifluoromethanesulfonate group is one of the best leaving groups in organic chemistry. Its exceptional ability to stabilize a negative charge is due to the powerful inductive effect of the three fluorine atoms and the resonance delocalization of the charge across the three sulfonyl oxygens. This makes the B-OTf bond highly labile. In the context of Cy₂BOTf's mechanism, the triflate does not merely depart; it plays a crucial, albeit temporary, role as a counter-ion that facilitates the overall transformation.[5] The hemilabile nature of the triflate anion is key to the high reactivity of the boron center.[7]

Below is a summary of the key properties of Dicyclohexylboron Triflate:

| Property | Value |

| Chemical Formula | C₁₃H₂₂BF₃O₃S |

| Molecular Weight | 326.18 g/mol |

| CAS Number | 145412-54-0[8] |

| Appearance | Solid |

| Melting Point | 59-65 °C[9] |

| Storage Temperature | 2-8°C |

Section 2: The Core Mechanism: Stereoselective Generation of Boron Enolates

The principal application of dicyclohexylboron triflate in organic synthesis is the regioselective and stereoselective generation of boron enolates from carbonyl compounds like ketones, esters, and thioesters.[10][11] This transformation is the prelude to highly controlled aldol additions. The mechanism proceeds through a well-defined, base-mediated pathway.

-

Activation : The Lewis acidic boron center of Cy₂BOTf coordinates to the Lewis basic oxygen atom of the carbonyl substrate. This activation polarizes the C=O bond and increases the acidity of the α-protons.

-

Deprotonation : A sterically hindered tertiary amine base, such as triethylamine (Et₃N) or diisopropylethylamine (i-Pr₂NEt), selectively removes a proton from the α-carbon.

-

Enolate Formation : The resulting enolate attacks the boron center, displacing the triflate anion to form the neutral boron enolate. The displaced triflate anion forms an ammonium triflate salt with the protonated amine base.

The Crux of Control: Directing Enolate Geometry

The true power of dialkylboron triflates lies in their ability to selectively generate either the (Z)- or (E)-enolate isomer. This geometric control is the foundation of stereoselective aldol reactions, as the enolate geometry directly translates to the relative stereochemistry of the aldol product.[10][12] For dicyclohexylboron triflate, the combination of its bulky cyclohexyl groups with a relatively small amine base like triethylamine (Et₃N) typically favors the formation of the (E)-enolate, which leads to anti-aldol products.[6][13]

This selectivity is rationalized by considering the steric interactions in the transition state of the deprotonation step. The system seeks to minimize non-bonded interactions between the substituents on the carbonyl compound (R'), the bulky cyclohexyl groups on the boron, and the incoming base. In a simplified model for ketone enolization, the transition state leading to the (E)-enolate avoids a severe steric clash between the R' group and a cyclohexyl group, making it the lower energy pathway.

A study on methyl arylacetates demonstrated this principle effectively: the combination of Cy₂BOTf and Et₃N at low temperatures selectively yields anti-aldol products, which arises from the preferential formation of the corresponding (E)-boron enolate.[6][13] Conversely, using a less bulky boron reagent (like dibutylboron triflate) with a bulkier base was required to favor the syn-aldol product.[6][13]

Section 3: Application in the Asymmetric Aldol Reaction

The boron-mediated aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds with high levels of diastereoselectivity.[12] The stereochemical outcome is reliably predicted by the Zimmerman-Traxler model, which posits a six-membered, chair-like transition state.

The key features of this model are:

-

The short boron-oxygen bonds create a tight, compact, and well-organized transition state.[5][12]

-

The aldehyde substrate preferentially adopts a conformation where its substituent (R''') occupies a pseudo-equatorial position to minimize 1,3-diaxial interactions.

-

The geometry of the enolate dictates the relative stereochemistry of the newly formed stereocenters.

A (Z)-enolate , where the R' and OBn groups are cis, leads to the syn-aldol product. A (E)-enolate , where the R' and OBn groups are trans, leads to the anti-aldol product.

Sources

- 1. Lewis acid catalysis - Wikipedia [en.wikipedia.org]

- 2. Organoboron chemistry - Wikipedia [en.wikipedia.org]

- 3. Computational study of polyhomologation: understanding reactivity with B, Al, and Ga - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. ricerca.univaq.it [ricerca.univaq.it]

- 5. pharmaxchange.info [pharmaxchange.info]

- 6. Temperature- and Reagent-Controlled Complementary Syn- and Anti-Selective Enolboration-Aldolization of Substituted Phenylacetates [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Dicyclohexyl(trifluoromethanesulfonyloxy)borane | C13H22BF3O3S | CID 10958346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Cas 145412-54-0,this compound | lookchem [lookchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. organicreactions.org [organicreactions.org]

- 13. Temperature- and Reagent-Controlled Complementary Syn- and Anti-Selective Enolboration-Aldolization of Substituted Phenylacetates - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Dicyclohexylboron Triflate: A Technical Guide for Researchers

Abstract

Dicyclohexylboron triflate (Cy₂BOTf) is a powerful and sterically hindered Lewis acid pivotal in modern organic synthesis, particularly for the stereoselective formation of Z-enolates in aldol reactions.[1] A thorough understanding of its structural and electronic properties, as revealed by spectroscopic analysis, is paramount for its effective application and for the characterization of reaction intermediates and products. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for dicyclohexylboron triflate, offering field-proven insights for researchers, scientists, and professionals in drug development.

Introduction: The Synthetic Utility of Dicyclohexylboron Triflate

Dicyclohexylboron triflate is a key reagent in stereocontrolled carbon-carbon bond formation. Its bulky cyclohexyl groups and the highly electron-withdrawing trifluoromethanesulfonate (triflate) group create a unique chemical environment that favors the formation of specific enolate geometries, thereby influencing the stereochemical outcome of subsequent reactions.[1] The triflate leaving group's stability also enhances the reagent's reactivity. A precise understanding of its spectroscopic signature is crucial for confirming its purity and for mechanistic studies of the reactions in which it is employed.

Molecular Structure and Properties

Before delving into the spectroscopic data, it is essential to visualize the molecule's structure.

Molecular Formula: C₁₃H₂₂BF₃O₃S

Molecular Weight: 326.18 g/mol

Appearance: White to light yellow or light orange powder or crystal.[2]

Caption: Chemical structure of dicyclohexylboron triflate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of dicyclohexylboron triflate. The combination of ¹H, ¹³C, and ¹¹B NMR provides a complete picture of the molecule's carbon-hydrogen framework and the electronic environment of the boron center.

NMR Spectroscopic Data Summary

The following table summarizes the experimental NMR data for dicyclohexylboron triflate.

| Nucleus | Solvent | Chemical Shift (δ) / ppm | Multiplicity / Coupling Constant (J) / Hz | Assignment |

| ¹H | CDCl₃ | 1.67 | m | 10H (Cyclohexyl CH₂) |

| 1.19 | m | 12H (Cyclohexyl CH₂) | ||

| ¹³C | CDCl₃ | 118.3 | q, J = 316 | CF₃ |

| 30.5 | Cyclohexyl CH | |||

| 26.9 | Cyclohexyl CH₂ | |||

| 26.6 | Cyclohexyl CH₂ | |||

| 26.5 | Cyclohexyl CH₂ | |||

| ¹¹B | hexane/C₆D₆ | 59.2 | br s | B |

Data sourced from Organic Syntheses Procedure.[3]

Interpretation of NMR Spectra

¹H NMR: The proton NMR spectrum is characterized by two broad multiplets in the aliphatic region, corresponding to the protons of the two cyclohexyl rings.[3] The complexity of these signals arises from the conformational rigidity of the cyclohexyl rings and the diastereotopic nature of the methylene protons. The integration of these signals confirms the presence of 22 protons, consistent with the molecular formula.

¹³C NMR: The carbon NMR spectrum provides a clearer picture of the carbon skeleton. The most downfield signal at 118.3 ppm is a quartet due to the coupling with the three fluorine atoms of the triflate group (J = 316 Hz).[3] The remaining signals in the upfield region correspond to the carbons of the cyclohexyl rings. The signal at 30.5 ppm is assigned to the methine carbon directly attached to the boron atom. The other signals represent the different methylene carbons of the cyclohexyl rings.

¹¹B NMR: The ¹¹B NMR spectrum is particularly informative for characterizing organoboron compounds. Dicyclohexylboron triflate exhibits a broad singlet at approximately 59.2 ppm.[3] This chemical shift is characteristic of a tricoordinate boron atom bonded to two carbon atoms and one oxygen atom. The broadness of the signal is a result of the quadrupolar nature of the ¹¹B nucleus. The downfield shift, when compared to tetracoordinate boron species, is indicative of the empty p-orbital on the boron atom, which is a key feature of its Lewis acidity.

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2930 - 2850 | C-H stretching | Cyclohexyl |

| 1450 | C-H bending | Cyclohexyl |

| ~1380 | B-C stretching | Dicyclohexylboron |

| 1250 - 1280 | S=O asymmetric stretching | Triflate |

| 1150 - 1170 | C-F stretching | Triflate |

| 1030 | S=O symmetric stretching | Triflate |

| ~760 | C-F bending | Triflate |

Predicted bands based on characteristic group frequencies.[4][5]

Rationale for Predicted IR Absorptions

The IR spectrum of dicyclohexylboron triflate is expected to be dominated by the absorptions of the cyclohexyl and triflate moieties.

-

Cyclohexyl Group: Strong C-H stretching vibrations are expected in the 2850-2930 cm⁻¹ region, and C-H bending (scissoring) vibrations around 1450 cm⁻¹.[5]

-

Triflate Group: The triflate group will give rise to several strong and characteristic bands. The asymmetric and symmetric S=O stretching vibrations are anticipated around 1250-1280 cm⁻¹ and 1030 cm⁻¹, respectively.[4] Strong absorptions corresponding to C-F stretching are also expected in the 1150-1170 cm⁻¹ region.[4]

-

Boron-Carbon Bond: The B-C stretching vibration is expected to appear around 1380 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of a molecule. While a published mass spectrum for dicyclohexylboron triflate is not available, the likely fragmentation pathways can be postulated based on the structure and general principles of mass spectrometry.

Predicted Fragmentation Pathways

Upon ionization in the mass spectrometer, the molecular ion [C₁₃H₂₂BF₃O₃S]⁺ (m/z = 326.18) is expected to be formed. Due to its energetic instability, it will likely undergo fragmentation.

-

Loss of a Cyclohexyl Radical: A primary fragmentation pathway is the cleavage of a boron-carbon bond to lose a cyclohexyl radical (•C₆H₁₁), resulting in a fragment ion at m/z = 243. [C₁₂H₂₂B]⁺-OTf → [C₆H₁₁BOTf]⁺ + •C₆H₁₁

-

Loss of a Cyclohexene Molecule: Another possibility is the elimination of a cyclohexene molecule (C₆H₁₀) via a rearrangement, leading to a fragment ion at m/z = 244.

-

Fragmentation of the Triflate Group: The triflate group can also fragment. Loss of the SO₃CF₃ radical would lead to the dicyclohexylboron cation [B(C₆H₁₁)₂]⁺ at m/z = 177. Cleavage of the C-S bond in the triflate moiety could result in the loss of a •CF₃ radical, although this is generally less common. The CF₃⁺ ion itself is often observed at m/z = 69 in the mass spectra of trifluoromethyl-containing compounds.[6]

-

Further Fragmentation of the Cyclohexyl Ring: The cyclohexyl rings themselves can undergo further fragmentation, leading to a complex pattern of smaller ions.

Caption: Predicted major fragmentation pathways for dicyclohexylboron triflate.

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of dicyclohexylboron triflate.

Synthesis of Dicyclohexylboron Triflate

This procedure is adapted from Organic Syntheses.[3]

-

Preparation of Dicyclohexylborane: In an oven-dried, nitrogen-flushed flask, cyclohexene is dissolved in dry diethyl ether and cooled to 0 °C. Borane-dimethyl sulfide complex is added dropwise with stirring. The reaction mixture is stirred at 0 °C for 3 hours. The solid dicyclohexylborane is isolated by removing the supernatant and drying under reduced pressure.

-

Formation of the Triflate: The prepared dicyclohexylborane is suspended in dry hexane at 0 °C under a nitrogen atmosphere. Trifluoromethanesulfonic acid is added dropwise over 30 minutes. Vigorous gas evolution is observed as the solid dissolves.

-

Workup and Isolation: The reaction mixture is stirred at room temperature for 1 hour. The mixture is then allowed to stand, and the top layer is transferred to a separate flask and cooled to -20 °C to induce crystallization. The crystalline dicyclohexylboron triflate is collected by filtration and dried under reduced pressure.

Spectroscopic Sample Preparation

-

NMR Spectroscopy: A small amount of dicyclohexylboron triflate (approximately 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube. The analysis should be performed promptly due to the moisture sensitivity of the compound.

-

IR Spectroscopy (ATR): A small amount of the solid dicyclohexylboron triflate is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Mass Spectrometry (Direct Infusion ESI): A dilute solution of dicyclohexylboron triflate is prepared in a suitable solvent (e.g., acetonitrile or dichloromethane) and infused directly into the electrospray ionization (ESI) source of the mass spectrometer.

Conclusion

The spectroscopic data of dicyclohexylboron triflate provides a detailed electronic and structural map of this synthetically valuable reagent. The characteristic signals in the ¹H, ¹³C, and particularly the ¹¹B NMR spectra, are diagnostic for its formation and purity. While experimental IR and MS data are not widely published, a predictive analysis based on its constituent functional groups offers a reliable guide for its characterization. This comprehensive spectroscopic profile serves as an essential tool for chemists utilizing dicyclohexylboron triflate, enabling confident identification and a deeper understanding of its role in chemical transformations.

References

-

ResearchGate. (n.d.). represents the IR spectra for pure ammonium triflate (NH 4 CF 3 SO 3 ). Retrieved from [Link]

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). DICYCLOHEXYLBORON TRIFLUOROMETHANESULFONATE. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Temperature- and Reagent-Controlled Complementary Syn- and Anti-Selective Enolboration-Aldolization of Substituted Phenylacetates. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Retrieved from [Link]

-

ACS Publications. (n.d.). Mass Spectrometry in Boron Chemistry. Retrieved from [Link]

-

MDPI. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. Retrieved from [Link]

-

Journal of the Chemical Society (Resumed). (1956). 481. Infrared spectra of boron compounds. Retrieved from [Link]

-

NIST. (n.d.). Infrared spectra of the hydrated borates. Retrieved from [Link]

-

DTIC. (1988). A Comparative Study of Dialkylboron Chlorides and Triflates for the Enolization of Ketones. The Controlled Stereospecific Synthe. Retrieved from [Link]

-

DTIC. (n.d.). Major Effect of the Leaving Group in Dialkylboron Chlorides and Triflates in Controlling the Stereospecific Conversion of Ketone. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Temperature- and Reagent-Controlled Complementary Syn- and Anti-Selective Enolboration-Aldolization of Substituted Phenylacetates. Retrieved from [Link]

-

Sci-Hub. (n.d.). Major effect of the leaving group in dialkylboron chlorides and triflates in controlling the stereospecific conversion of ketones into either [E]- or [Z]-enol borinates. Retrieved from [Link]

-

NIST. (n.d.). Mass Spectra of Fluorocarbons. Retrieved from [Link]

-

ResearchGate. (n.d.). Modeling of the structure and IR spectra of boron difluoride acetylacetonate and its halogen-substituted derivatives. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

- 1. Temperature- and Reagent-Controlled Complementary Syn- and Anti-Selective Enolboration-Aldolization of Substituted Phenylacetates [organic-chemistry.org]

- 2. Dicyclohexyl(trifluoromethanesulfonyloxy)borane | 145412-54-0 | TCI AMERICA [tcichemicals.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]

A Technical Guide to the Lewis Acidity of Dicyclohexyl(trifluoromethanesulfonyloxy)borane

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclohexyl(trifluoromethanesulfonyloxy)borane, commonly known as dicyclohexylboron triflate (Cy₂BOTf), is a powerful and sterically demanding Lewis acid with significant applications in modern organic synthesis. Its efficacy, particularly in stereoselective carbon-carbon bond formation, is a direct consequence of its pronounced electrophilicity. This guide provides a detailed examination of the Lewis acidity of Cy₂BOTf, grounding the discussion in its molecular structure, methods of quantification, and practical implications for chemical reactivity. We will explore the synthesis of this reagent, detail the experimental protocols for assessing its Lewis acidity, and illustrate its mechanistic role in key synthetic transformations.

Introduction: The Landscape of Boron Lewis Acidity

Lewis acids, defined as electron-pair acceptors, are fundamental reagents and catalysts in chemistry. Among them, organoboron compounds are exceptionally prominent due to the inherent electron deficiency of the boron atom, which possesses a vacant p-orbital. This electronic feature makes them potent electrophiles capable of activating Lewis basic substrates. The strength of a borane's Lewis acidity is not a fixed property; it is exquisitely tunable by modifying the electronic and steric nature of the substituents attached to the boron center.

The ability to quantify Lewis acidity is paramount for rational catalyst design and reaction optimization. A stronger Lewis acid can more effectively coordinate to a substrate, such as a carbonyl oxygen, thereby lowering the energy barrier for a subsequent transformation. However, excessive reactivity can lead to undesired side reactions. Consequently, a nuanced understanding and a quantitative scale are essential for predicting and controlling chemical outcomes. Several methods have been developed to this end, with NMR-based techniques such as the Gutmann-Beckett and Childs methods emerging as convenient and widely adopted standards.[1][2]

This compound stands out in this landscape. It combines two bulky cyclohexyl groups with a trifluoromethanesulfonyloxy (triflate) group, one of the most powerful electron-withdrawing leaving groups. This combination imparts a unique profile of high Lewis acidity and significant steric hindrance, making it an invaluable tool for stereocontrolled synthesis.

Reagent Profile and Synthesis

This compound is a white to light-orange crystalline powder.[3] Its structure features a central boron atom bonded to two cyclohexyl rings and the triflate group, creating a highly electrophilic boron center.

| Property | Value | Reference |

| Chemical Formula | C₁₃H₂₂BF₃O₃S | [4] |

| CAS Number | 145412-54-0 | [4] |

| Molecular Weight | 326.18 g/mol | [4] |

| Synonyms | Dicyclohexylboron Triflate, Cy₂BOTf | [3] |

| Melting Point | 59-65°C | [5] |

| Storage | Refrigerator, under inert atmosphere | [5] |

Synthesis Protocol

The preparation of dicyclohexylboron triflate is typically a two-step process starting from cyclohexene.[6] The procedure requires strict anhydrous and anaerobic conditions due to the sensitivity of the borane intermediates to air and moisture.

Step 1: Synthesis of Dicyclohexylborane

-

To an oven-dried, 250-mL flask under a nitrogen atmosphere, add cyclohexene (0.33 mol) and 100 mL of dry diethyl ether.[6]

-

Cool the flask to 0°C in an ice bath.

-

Slowly add borane-dimethyl sulfide complex (BMS, 0.16 mol) dropwise over 30 minutes with continuous stirring.[6]

-

Stir the resulting mixture at 0°C for 3 hours. A white solid, dicyclohexylborane, will precipitate.[7]

-

Allow the solid to settle, then carefully remove the supernatant via cannula.[6]

-

Dry the residual solid under vacuum to yield dicyclohexylborane, which is used directly in the next step.[6]

Step 2: Formation of Dicyclohexylboron Triflate

-

Suspend the solid dicyclohexylborane in 100 mL of dry hexane under nitrogen.[6]

-

Using a glass syringe, add trifluoromethanesulfonic acid (0.16 mol) dropwise over 30 minutes at room temperature with vigorous stirring.[6] Caution: This reaction is highly exothermic and evolves hydrogen gas. The addition must be slow to control the reaction rate.[6]

-

Continue stirring for 1 hour at room temperature. The solid will dissolve.

-

Allow the mixture to stand for 1-2 hours, during which a semi-solid phase may separate.

-

Transfer the upper hexane layer via cannula to a clean, dry flask and store at -20°C for 36 hours to induce crystallization.

-

Isolate the crystals and dry them under reduced pressure to yield dicyclohexylboron trifluoromethanesulfonate.[6]

Quantitative Assessment of Lewis Acidity

The potent Lewis acidity of Cy₂BOTf is inferred from its structure; the triflate group is an exceptionally strong σ-electron withdrawing group, which drastically reduces electron density at the boron center. To place this on a quantitative footing, experimental methods are required.

The Gutmann-Beckett Method

The Gutmann-Beckett method is a widely used NMR-based technique to determine a quantitative "Acceptor Number" (AN) for a Lewis acid.[1][8] It employs triethylphosphine oxide (Et₃PO) as a probe molecule. The Lewis basic oxygen of Et₃PO coordinates to the Lewis acid, causing a deshielding of the neighboring phosphorus atom. This results in a downfield shift of its ³¹P NMR resonance signal (Δδ³¹P).[9] The magnitude of this shift is directly proportional to the Lewis acidity.

The Acceptor Number is calculated using the formula: AN = 2.21 × (δₛₐₘₚₗₑ - 41.0) where δₛₐₘₚₗₑ is the ³¹P chemical shift of the Et₃PO-Lewis acid adduct in a non-coordinating solvent like dichloromethane or benzene-d₆, and 41.0 ppm is the reference chemical shift of Et₃PO in hexane.[1]

Experimental Workflow: Gutmann-Beckett Titration

Caption: Workflow for Gutmann-Beckett Method.

Protocol: Gutmann-Beckett Determination

-

Preparation: In an inert atmosphere glovebox, prepare a solution of the Lewis acid (e.g., 0.05 M Cy₂BOTf) in a weakly coordinating deuterated solvent (e.g., CD₂Cl₂). Prepare a separate stock solution of triethylphosphine oxide (Et₃PO) in the same solvent.

-

Reference Spectrum: Acquire a ³¹P{¹H} NMR spectrum of a dilute solution of Et₃PO alone to establish the reference chemical shift.

-

Adduct Formation: To the Lewis acid solution in an NMR tube, add one equivalent of the Et₃PO stock solution.

-

Measurement: After allowing the solution to equilibrate, acquire a ³¹P{¹H} NMR spectrum. The new, downfield-shifted peak corresponds to the LA-Et₃PO adduct.

-

Calculation: Use the measured chemical shift of the adduct to calculate the Acceptor Number (AN).

Comparative Lewis Acidity

| Borane Lewis Acid | Acceptor Number (AN) | Reference |

| B(C₆F₅)₃ | 82 | [1] |

| BF₃ | 89 | [1] |

| BCl₃ | 106 | [11] |

| BBr₃ | 109 | [8] |

| BI₃ | 115 | [1] |

| Cy₂BOTf (Predicted) | > 90 | - |

This high electrophilicity is the cornerstone of its synthetic utility.

Conceptual Framework: Lewis Acid-Base Adduct Formation

Caption: Lewis acid-base coordination.

Synthetic Applications: Lewis Acidity in Action

The combination of extreme Lewis acidity and steric bulk makes Cy₂BOTf a premier reagent for stereoselective aldol reactions via the formation of boron enolates.[12] Its role is twofold: first, as a powerful electrophile to facilitate enolate formation, and second, as a sterically demanding template to control the facial selectivity of the subsequent reaction.

Mechanism: Stereoselective Aldol Reaction

The reaction begins with the coordination of the Lewis acidic Cy₂BOTf to the carbonyl oxygen of a ketone. This enhances the acidity of the α-protons. In the presence of a hindered base, such as triethylamine (Et₃N), a proton is abstracted to form a (Z)-boron enolate. The geometry of this enolate is directed by the bulky cyclohexyl groups.

This pre-formed boron enolate then reacts with an aldehyde. The reactants organize into a highly ordered, six-membered chair-like transition state, known as the Zimmerman-Traxler model. The bulky cyclohexyl groups and the substituents of the ketone and aldehyde occupy equatorial positions to minimize steric strain, leading to a predictable and high-yielding syn-aldol product.

Zimmerman-Traxler Transition State

Caption: Chair-like transition state leading to the syn-aldol product.

Protocol: Cy₂BOTf-Mediated Asymmetric Aldol Reaction

-

Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve the starting ketone (1.0 equiv) in anhydrous CH₂Cl₂ (ca. 0.2 M).

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

-

Reagent Addition: Add dicyclohexylboron triflate (1.1 equiv) dropwise, followed by the slow addition of a hindered amine base, typically triethylamine (1.2 equiv).

-

Enolate Formation: Stir the mixture at -78°C for 30-60 minutes to ensure complete formation of the boron enolate.

-

Aldehyde Addition: Add a solution of the aldehyde (1.0 equiv) in CH₂Cl₂ dropwise to the enolate solution at -78°C.

-

Reaction: Continue stirring at -78°C for 1-3 hours, monitoring the reaction by TLC.

-

Workup: Quench the reaction by adding a pH 7 phosphate buffer. Allow the mixture to warm to room temperature. Extract the aqueous layer with CH₂Cl₂, combine the organic layers, and dry over Na₂SO₄.

-

Purification: After filtration and concentration, purify the crude product by flash column chromatography to isolate the desired syn-aldol adduct.

Conclusion

This compound is a testament to the power of rational reagent design. Its molecular architecture, featuring a highly electron-withdrawing triflate group, elevates its boron center to a state of high electrophilicity, making it a formidable Lewis acid. This property, quantifiable by established NMR-based methods like the Gutmann-Beckett titration, is the direct cause of its effectiveness in chemical synthesis. When coupled with the significant steric hindrance provided by its two cyclohexyl substituents, this potent Lewis acidity enables unparalleled control over stereochemical outcomes, most notably in the formation of boron enolates for asymmetric aldol reactions. For researchers in synthetic and medicinal chemistry, a thorough understanding of the Lewis acidity of Cy₂BOTf is not merely academic; it is essential for leveraging this reagent to its full potential in the construction of complex molecular targets.

References

-

Corey, E. J., Bakshi, R. K., Shibata, S. (1987). A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep syntheses. Journal of the American Chemical Society, 109(25), 7925–7926. [Link]

-

ResearchGate. (2022). Application of the Lewis acidity parameters LAB in borane‐catalyzed...[Link]

-

NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from [Link]

-

PubMed. (2021). Lewis Acidic Boranes, Lewis Bases, and Equilibrium Constants: A Reliable Scaffold for a Quantitative Lewis Acidity/Basicity Scale. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Critical Evaluation of Childs Method for the NMR Spectroscopic Scaling of Effective Lewis Acidity: Limitations and Resolution of Earlier Discrepancies. Retrieved from [Link]

-

LookChem. (n.d.). Cas 145412-54-0, this compound. Retrieved from [Link]

- Unknown Source. (n.d.). Comparative Lewis acidity in fluoroarylboranes: B(o-HC6F4)3, B(p-HC6F4)3, and B(C6F5)3.

-

Journal of the American Chemical Society. (n.d.). Separating Electrophilicity and Lewis Acidity: The Synthesis, Characterization, and Electrochemistry of the Electron Deficient Tris(aryl)boranes B(C6F5)3–n(C6Cl5)n (n = 1–3). Retrieved from [Link]

-

PubMed. (2025). Critical Evaluation of Childs Method for the NMR Spectroscopic Scaling of Effective Lewis Acidity: Limitations and Resolution of Earlier Discrepancies. Retrieved from [Link]

-

Wikipedia. (n.d.). Gutmann–Beckett method. Retrieved from [Link]

-

PubMed. (2005). Tris(pentafluorophenyl)borane: a special boron Lewis acid for special reactions. Retrieved from [Link]

-

YouTube. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. Retrieved from [Link]

-

Cardiff University. (n.d.). Illuminating Lewis acidity strength. Retrieved from [Link]

-

Grokipedia. (n.d.). Corey–Itsuno reduction. Retrieved from [Link]

-

ORCA - Cardiff University. (n.d.). Halogenated Triarylboranes: Synthesis, Properties and Applications in Catalysis. Retrieved from [Link]

-

ACS Publications. (1999). Lewis Acid Properties of Tris(pentafluorophenyl)borane. Structure and Bonding in L−B(C6F5)3 Complexes. Retrieved from [Link]

- Sci-Hub. (n.d.). Lewis Acid Properties of Tris(pentafluorophenyl)borane. Structure and Bonding in L−B(C6F5)3 Complexes.

- ResearchGate. (n.d.).

-

Chemical Communications (RSC Publishing). (2025). Müller versus Gutmann–Beckett for assessing the Lewis acidity of boranes. Retrieved from [Link]

- Unknown Source. (n.d.).

-

ResearchGate. (n.d.). Probe molecules for a) the Childs method[11a] and b) the Gutmann–Beckett method.[11b]. Retrieved from [Link]

-

Catalysis Reviews. (n.d.). The organoboron compounds: their Lewis acidity and catalytic activity. Retrieved from [Link]

-

PubMed. (2016). Lewis acid catalysis: catalytic hydroboration of alkynes initiated by Piers' borane. Retrieved from [Link]

-

SynArchive. (n.d.). Itsuno-Corey Reduction. Retrieved from [Link]

-

Carbon. (n.d.). Determination of Lewis Acidity using 31P NMR. Retrieved from [Link]

- ResearchGate. (n.d.).

-

RSC Publishing. (2025). Müller versus Gutmann–Beckett for assessing the Lewis acidity of boranes. Retrieved from [Link]

-

ResearchGate. (2024). Critical Evaluation of Childs Method for the NMR Spectroscopic Scaling of Effective Lewis Acidity: Limitations and Resolution of Earlier Discrepancies. Retrieved from [Link]

-

MDPI. (2021). Boron-Based Lewis Acid Catalysis: Challenges and Perspectives. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). dicyclohexylboron trifluoromethanesulfonate. Retrieved from [Link]

-

Dalton Transactions (RSC Publishing). (2023). Synthesis and lewis acidity of fluorinated triaryl borates. Retrieved from [Link]

- ResearchGate. (n.d.). The Effect of Carborane Substituents on the Lewis Acidity of Boranes.

- ResearchG

Sources

- 1. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 3. This compound [cymitquimica.com]

- 4. This compound | C13H22BF3O3S | CID 10958346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. magritek.com [magritek.com]

- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 10. Tris(pentafluorophenyl)borane: a special boron Lewis acid for special reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Buy this compound | 145412-54-0 [smolecule.com]

The Architect of Stereocontrol: A Technical Guide to Dicyclohexylboron Triflate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Precision in Molecular Assembly

In the intricate world of organic synthesis, particularly in the development of complex pharmaceutical agents, the precise control of stereochemistry is not merely an academic exercise but a fundamental necessity. The spatial arrangement of atoms within a molecule dictates its biological activity, efficacy, and safety profile. Among the arsenal of reagents available to the modern chemist, Dicyclohexylboron Triflate (CAS No. 145412-54-0) has emerged as a powerful tool for forging carbon-carbon bonds with exceptional stereochemical fidelity. This guide provides an in-depth exploration of this versatile reagent, from its fundamental properties and synthesis to its nuanced applications in stereoselective transformations, offering field-proven insights for its effective utilization.

Dicyclohexylboron triflate, often abbreviated as Cy₂BOTf or Chx₂BOTf, is a strong Lewis acid that plays a pivotal role in the formation of boron enolates.[1] These intermediates are central to one of the most reliable methods for stereocontrolled aldol reactions, a cornerstone of synthetic organic chemistry.[2] The unique steric hindrance provided by the two cyclohexyl groups on the boron atom is the key to its remarkable ability to direct the formation of specific stereoisomers, particularly anti-aldol products.[3][4]

Core Properties and Specifications

A thorough understanding of a reagent's physical and chemical properties is paramount for its safe and effective use in the laboratory.

| Property | Value | Source(s) |

| CAS Number | 145412-54-0 | [5][6] |

| Molecular Formula | C₁₃H₂₂BF₃O₃S | [1][6] |

| Molecular Weight | 326.18 g/mol | [1][6] |

| Appearance | White to light yellow or light orange powder/crystal | [5][7] |

| Melting Point | 59 - 65 °C | [7][8] |

| Purity | >95.0% (NMR) | [5][9] |

| Synonyms | Dicyclohexylboron Triflate, Trifluoromethanesulfonic Acid Dicyclohexylboryl Ester | [5] |

Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃): δ: 1.67 (m, 10 H), 1.19 (m, 12 H)[10]

-

¹³C NMR (100 MHz, CDCl₃): δ: 118.3 (q, J = 316), 30.5, 26.9, 26.6, 26.5[10]

-

¹¹B NMR (115 MHz, hexane/C₆D₆): δ 59.2 (br s)[10]

Synthesis and Handling: A Protocol for Purity and Safety

The preparation of Dicyclohexylboron triflate is a well-established procedure, typically involving a two-step process that can be performed in a standard laboratory setting with appropriate precautions.[10]

Experimental Protocol: Synthesis of Dicyclohexylboron Triflate

Step 1: Preparation of Dicyclohexylborane

-

To an oven-dried, 250-mL round-bottomed flask equipped with a magnetic stir bar and a rubber septum, add cyclohexene (33.4 mL, 0.33 mol) and dry diethyl ether (100 mL) under a nitrogen atmosphere.[10]

-

Cool the flask to 0°C in an ice bath.[10]

-

Add borane-dimethyl sulfide complex (16.6 mL, 0.16 mol) dropwise over 30 minutes with stirring. Caution: Borane-dimethyl sulfide complex has a foul smell and should be handled in a well-ventilated fume hood.[10][11]

-

Stir the reaction mixture at 0°C for 3 hours.[10]

-

Allow the solid dicyclohexylborane to settle, and remove the supernatant via syringe.[10]

-

Dry the residual solid under reduced pressure to yield dicyclohexylborane, which is used in the next step without further purification.[10]

Step 2: Formation of Dicyclohexylboron Triflate

-

Suspend the solid dicyclohexylborane in 100 mL of dry hexane in a 250-mL round-bottomed flask under a nitrogen atmosphere.[10]

-

Add trifluoromethanesulfonic acid (24.0 g, 0.16 mol) dropwise via a glass syringe over 30 minutes with constant stirring at room temperature. Caution: The reaction is highly exothermic; slow addition is crucial to control the reaction rate.[10] Vigorous gas evolution will be observed. Plastic syringes should not be used as they are rapidly destroyed by trifluoromethanesulfonic acid.[10]

-

Continue stirring at room temperature for 1 hour after the addition is complete. The solid will gradually dissolve, and the solution may develop a yellow-orange color.[10]

-

Allow the mixture to stand for 1-2 hours, during which a semi-solid phase may separate.[10]

-

Transfer the upper layer via cannula to a dry flask and store at -20°C for 36 hours to induce crystallization.[10]

-

Collect the crystals and dry them under reduced pressure at 0°C for 5 hours to obtain dicyclohexylboron trifluoromethanesulfonate.[10] A stock solution (e.g., 1 M in hexane) can be prepared and is reasonably stable when stored at approximately 4°C under nitrogen.[10][11]

Caption: Synthesis workflow for Dicyclohexylboron Triflate.

Safety and Handling

Dicyclohexylboron triflate is a hazardous substance and must be handled with appropriate safety precautions. It causes severe skin burns and eye damage.[5][12] It is also harmful if swallowed.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[12] Work in a well-ventilated fume hood.

-

Handling: Avoid breathing dust or mists.[5] Prevent contact with skin and eyes. In case of contact, immediately flush with copious amounts of water and seek medical attention.

-

Storage: Store in a tightly closed container in a dry, cool place (2-8°C is recommended) under an inert atmosphere (e.g., nitrogen).[7][13]

-

Disposal: Dispose of waste in accordance with local regulations.[5]

The Aldol Reaction: A Symphony of Stereoselectivity

The primary application of dicyclohexylboron triflate is in the boron-mediated aldol reaction.[4] This reaction is a powerful method for the construction of β-hydroxy carbonyl compounds, which are prevalent motifs in many natural products and pharmaceuticals.[2] The stereochemical outcome of the reaction is highly dependent on the steric bulk of the boron reagent and the choice of amine base.[14]

Mechanism of the anti-Selective Aldol Reaction

The generally accepted mechanism for the dicyclohexylboron triflate-mediated anti-selective aldol reaction proceeds through a chair-like six-membered transition state, as described by the Zimmerman-Traxler model.[15]

-

Enolate Formation: The carbonyl compound (e.g., a ketone or ester) is treated with dicyclohexylboron triflate and a hindered amine base (typically triethylamine, Et₃N). The boron triflate coordinates to the carbonyl oxygen, increasing the acidity of the α-protons. The amine then deprotonates the α-position to form a (Z)-boron enolate. The bulky cyclohexyl groups on the boron atom favor the formation of the (Z)-enolate to minimize steric interactions.[3]

-

Aldol Addition: The (Z)-boron enolate then reacts with an aldehyde. The reaction proceeds through a highly organized, chair-like transition state where the aldehyde's R group (R') occupies an equatorial position to avoid steric clashes with the cyclohexyl groups on the boron and the R group of the enolate.[2]

-

Product Formation: This stereochemical arrangement in the transition state leads to the preferential formation of the anti-aldol product after workup.[4]

Sources

- 1. Dicyclohexyl Boron Triflate | 145412-54-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. organicreactions.org [organicreactions.org]

- 3. Temperature- and Reagent-Controlled Complementary Syn- and Anti-Selective Enolboration-Aldolization of Substituted Phenylacetates [organic-chemistry.org]

- 4. Boron-Mediated Aldol Reaction | TCI AMERICA [tcichemicals.com]

- 5. Dicyclohexyl(trifluoromethanesulfonyloxy)borane | 145412-54-0 | TCI AMERICA [tcichemicals.com]

- 6. scbt.com [scbt.com]

- 7. chemimpex.com [chemimpex.com]

- 8. lookchem.com [lookchem.com]

- 9. This compound | 145412-54-0 | TCI Deutschland GmbH [tcichemicals.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. orgsyn.org [orgsyn.org]

- 12. トリフルオロメタンスルホン酸ジシクロヘキシルホウ素 97% | Sigma-Aldrich [sigmaaldrich.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Boron-mediated aldol reaction of carboxylic esters: complementary anti- and syn-selective asymmetric aldol reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Aldol reaction - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to Dicyclohexyl(trifluoromethanesulfonyloxy)borane: Synthesis, Properties, and Applications in Stereoselective Synthesis

Introduction

Dicyclohexyl(trifluoromethanesulfonyloxy)borane, a powerful and versatile reagent in modern organic synthesis, has garnered significant attention for its ability to mediate highly stereoselective transformations. This guide provides an in-depth exploration of this reagent, tailored for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, and, most critically, its application in stereoselective aldol reactions, offering both mechanistic insights and practical, field-proven protocols.

Nomenclature and Synonyms

The compound is known by several names in the chemical literature and commercial catalogs. Understanding these synonyms is crucial for effective literature searches and procurement.

The systematic IUPAC name is dicyclohexylboranyl trifluoromethanesulfonate.[1] However, it is more commonly referred to by a variety of synonyms:

-

Dicyclohexylboron triflate : This is the most prevalent synonym and will be used interchangeably throughout this guide.

-

Trivial Abbreviation : Cy₂BOTf

-

Dicyclohexylborontrifluoromethanesulfonate[4]

-

Dicyclohexyl{[(trifluoromethyl)sulphonyl]oxy}borane[5]

Its unique CAS number is 145412-54-0 .[2][3][6]

Physicochemical Properties

Dicyclohexylboron triflate is typically a white to light yellow or orange powder or crystalline solid.[2][7] It is sensitive to air and moisture, necessitating handling under an inert atmosphere. Key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₂BF₃O₃S | [3][6][7] |

| Molecular Weight | 326.18 g/mol | [3][6][7] |

| Melting Point | 59-65 °C | [1] |

| Appearance | White to light yellow/orange powder/crystal | [2][7] |

| Purity | >95.0% (by NMR) | [2][7] |

| Storage Temperature | 2-8°C | [1] |

Synthesis of Dicyclohexylboron Triflate

The preparation of dicyclohexylboron triflate is a well-established procedure, reliably sourced from Organic Syntheses, which ensures a high degree of reproducibility and safety.[3] The synthesis is a two-step process starting from cyclohexene.

Synthesis Workflow

Caption: Zimmerman-Traxler model for the Cy₂BOTf-mediated anti-selective aldol reaction.

It is noteworthy that the stereochemical outcome can sometimes be switched to favor the syn-product by using a less bulky boron triflate (like dibutylboron triflate, Bu₂BOTf) in combination with a bulkier amine base (like diisopropylethylamine). [8][9]This highlights the fine-tuning possible in boron-mediated aldol reactions.

Field-Proven Protocol: Anti-Selective Asymmetric Aldol Reaction

The following protocol for an anti-selective asymmetric aldol reaction is adapted from Organic Syntheses, Vol. 79, p. 116 (2002) and demonstrates the practical application of dicyclohexylboron triflate. [2] Reaction: Asymmetric aldol reaction of a chiral norephedrine-derived propionate ester with isobutyraldehyde.

Materials:

-

Chiral propionate ester ((1R, 2S)-(+)-1): 4.80 g, 10 mmol

-

Dichloromethane (dry): 50 mL

-

Triethylamine (distilled): 3.40 mL, 24 mmol

-

Dicyclohexylboron triflate (1.0 M solution in hexane): 22 mL, 22 mmol

-

Isobutyraldehyde (freshly distilled): 1.08 mL, 12 mmol

-

Methanol/30% Hydrogen Peroxide: 3:1 mixture

-

Saturated sodium bicarbonate solution

-

Saturated sodium sulfite solution

Procedure:

-

Setup : Charge an oven-dried, 500-mL round-bottomed flask with the chiral propionate ester (10 mmol) and dry dichloromethane (50 mL) under a nitrogen atmosphere.

-

Base Addition : Add triethylamine (24 mmol) via syringe.

-

Enolization : Cool the solution to -78°C (dry ice/acetone bath). Add the 1.0 M solution of dicyclohexylboron triflate in hexane (22 mmol) dropwise over 20 minutes. Stir the resulting solution at -78°C for 30 minutes to ensure complete enolate formation. Note: Two equivalents of the boron triflate are necessary for complete enolization of the ester. [2]4. Aldehyde Addition : To the enolate solution at -78°C, add freshly distilled isobutyraldehyde (12 mmol) dropwise.

-

Reaction : Stir the reaction mixture at -78°C for 1 hour, then allow it to warm to 0°C and stir for an additional hour.

-

Workup :

-